3-Fluoronaphthalene-2-carbaldehyde is an aromatic compound characterized by the presence of a fluorine atom and an aldehyde functional group attached to a naphthalene ring. This compound is significant in organic chemistry due to its potential applications in synthesizing various derivatives and its utility in research.
The synthesis of 3-fluoronaphthalene-2-carbaldehyde can be achieved through several methods, primarily involving fluorination and formylation of naphthalene derivatives. Common synthetic routes include:
3-Fluoronaphthalene-2-carbaldehyde has a distinct molecular structure characterized by:
C1=CC=C2C(=C1)C=C(C(=C2F)C=O)
The structure features a fluorine atom at the 3-position relative to the aldehyde group located at the 2-position of the naphthalene ring .
3-Fluoronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
The mechanism of action for reactions involving 3-fluoronaphthalene-2-carbaldehyde typically follows standard pathways for electrophilic and nucleophilic reagents:
Relevant data includes:
3-Fluoronaphthalene-2-carbaldehyde has several scientific applications, including:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2